(R)-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide
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Overview
Description
®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a chlorobenzylidene moiety, which is a benzene ring substituted with a chlorine atom and a double-bonded carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-chlorobenzaldehyde with 2-methylpropane-2-sulfinamide. This reaction is often carried out under mild conditions using a suitable catalyst to facilitate the formation of the imine bond. The reaction can be performed in various solvents, including ethanol or methanol, at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of ®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide may involve large-scale batch or continuous flow processes. These methods ensure high efficiency and purity of the final product. The use of automated systems and advanced purification techniques, such as recrystallization or chromatography, helps in obtaining the compound in its desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Sulfonamide derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzylidene derivatives depending on the nucleophile used.
Scientific Research Applications
®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of the sulfinamide group allows for specific interactions with amino acid residues in proteins, leading to changes in their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3,5-bis(3-chlorobenzylidene)-4-piperidinone
- 5-(4-chlorobenzylidene)rhodaine
- ®-3,5-bis[(E)-benzylidene]-1-(1-phenylethyl)piperidin-4-one
Uniqueness
®-N-(4-chlorobenzylidene)-2-methylpropane-2-sulfinamide stands out due to its unique combination of a sulfinamide group and a chlorobenzylidene moiety. This structural arrangement provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(NE,R)-N-[(4-chlorophenyl)methylidene]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c1-11(2,3)15(14)13-8-9-4-6-10(12)7-5-9/h4-8H,1-3H3/b13-8+/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAZHKMIBKHOJC-XETPBLJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/C1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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